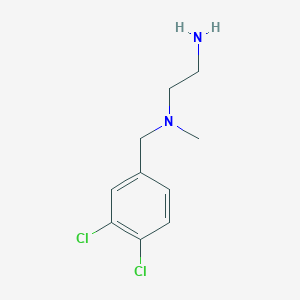

N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine

Description

Propriétés

IUPAC Name |

N'-[(3,4-dichlorophenyl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2N2/c1-14(5-4-13)7-8-2-3-9(11)10(12)6-8/h2-3,6H,4-5,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFDHGBEJGGCOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Solvent Effects

Temperature Profiles

Analyse Des Réactions Chimiques

Types of Reactions

N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzyl compounds, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substitution pattern on the ethylenediamine backbone significantly influences chemical behavior. Key comparisons include:

- Electron-Withdrawing vs.

- Steric Effects : The dichlorobenzyl group introduces greater steric hindrance than smaller substituents (e.g., methyl), which may limit accessibility in catalytic or biological interactions compared to less bulky analogs like N1-methylethane-1,2-diamine .

Corrosion Inhibition Potential

Aliphatic amines with multiple -NH- groups (e.g., DETA, TETA) exhibit corrosion inhibition via adsorption on metal surfaces, forming protective films. The target compound’s dichlorobenzyl group may enhance adsorption through π-electron interactions with metallic surfaces, similar to aromatic amines . However, its monofunctional amine group (one -NH- site) likely reduces inhibition efficiency compared to polyamines like TETA, which offer multiple binding sites .

Pharmacological Activity

Compounds like CQA () demonstrate antiproliferative and antiplasmodial activities due to their chlorinated aromatic systems. The dichlorobenzyl group in the target compound may confer analogous bioactivity, though its methyl group could reduce solubility compared to unsubstituted ethylenediamine derivatives. Structural analogs with bulkier substituents (e.g., trifluoromethyl groups) face synthesis challenges due to steric hindrance, as seen in failed attempts to functionalize camphor-derived diamines .

Coordination Chemistry

Schiff base ligands derived from ethylenediamine (e.g., MPEA in ) form stable Co(III) complexes. However, its lack of additional donor atoms (e.g., pyrrole N in MPEA) may limit its versatility compared to polydentate ligands .

Activité Biologique

N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine is a compound of growing interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Chemical Name : N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine

- Molecular Formula : C10H15Cl2N2

- Molecular Weight : 232.15 g/mol

- CAS Number : 103264-69-3

The compound primarily functions as an inhibitor of specific enzymes and proteins involved in cellular processes. Its mechanism involves binding to active sites or allosteric sites on target proteins, thereby altering their function. This interaction can lead to inhibition of critical pathways in pathogens or cancer cells.

Antimicrobial Activity

N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Mycobacterium tuberculosis | 8 µg/mL |

These results indicate that the compound exhibits significant antibacterial activity, particularly against gram-positive bacteria.

Cytotoxicity Studies

In evaluating the cytotoxic effects on mammalian cells, the compound was tested against several cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 µM |

| MCF-7 (breast cancer) | 30 µM |

| Vero (normal kidney) | >100 µM |

The data suggest that while N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine is effective against certain pathogens, it shows lower toxicity to normal mammalian cells at higher concentrations.

Study 1: Antibacterial Efficacy

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of derivatives based on N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine and evaluated their antibacterial properties. The results indicated that modifications to the benzyl group significantly affected antimicrobial potency. Compounds with additional halogen substitutions demonstrated enhanced activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine. The compound was tested in a murine model of inflammation induced by lipopolysaccharides (LPS). Results showed a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) when treated with the compound compared to controls. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Question

- HPLC-PDA : Quantifies purity (>98%) and detects degradation products (e.g., oxidation to imines).

- DSC/TGA : Evaluates thermal stability (decomposition onset >150°C).

- Karl Fischer Titration : Monitors moisture content (<0.1% w/w) to prevent hydrolysis .

Storage Recommendations : - Store under argon at –20°C in amber vials to minimize photodegradation.

How can solvent polarity and proticity affect reaction outcomes in diamine-functionalized systems?

Advanced Research Question

Polar Protic Solvents (e.g., EtOH) :

- Stabilize charged intermediates but may protonate amines, reducing nucleophilicity.

Polar Aprotic Solvents (e.g., DMF) : - Enhance amine reactivity but risk side reactions (e.g., Hofmann elimination).

Data from : - Switching from EtOH to CH₂Cl₂ increased yield from 51% to 96% in a related diamine synthesis due to reduced solvolysis .

What are the biological screening protocols for evaluating this compound’s pharmacological potential?

Basic Research Question

- In Vitro Assays :

- Antimicrobial Activity : MIC tests against S. aureus and E. coli.

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 100 µM desirable).

- Mechanistic Studies :

- Molecular docking (e.g., AutoDock Vina) to predict protein targets (e.g., bacterial DHFR) .

How to address reproducibility challenges in scaled-up synthesis?

Advanced Research Question

Common Issues :

- Heat Transfer : Poor mixing in batch reactors causes hot spots.

- Purification : Column chromatography is impractical at >100 g scale.

Solutions : - Flow Chemistry : Continuous reactors ensure uniform temperature/residence time .

- Crystallization Optimization : Use solvent/antisolvent pairs (e.g., EtOH/H₂O) for high-purity recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.